An In-Depth Technical Guide to Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS 65618-23-7)
An In-Depth Technical Guide to Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS 65618-23-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a key heterocyclic compound built upon the versatile 2,4-thiazolidinedione (TZD) scaffold. The introduction of an ethyl carboxylate group at the N-3 position significantly modifies the electronic properties and synthetic utility of the TZD core, making it a valuable intermediate in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral characterization, and insights into its reactivity and potential applications. The TZD nucleus is a cornerstone in the development of therapeutic agents, notably as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is crucial in the management of type 2 diabetes.[1][2] Beyond their well-established role as insulin sensitizers, TZD derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This document serves as a technical resource for researchers aiming to leverage the unique characteristics of this N-substituted TZD in their synthetic and drug development endeavors.
Core Chemical and Physical Properties
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a derivative of the 2,4-thiazolidinedione core, a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The addition of the ethyl carboxylate moiety at the nitrogen atom (N-3) enhances its utility as a synthetic intermediate.
| Property | Value | Source |
| CAS Number | 65618-23-7 | - |
| Molecular Formula | C₆H₇NO₄S | - |
| Molecular Weight | 189.19 g/mol | - |
| Appearance | White to off-white crystalline solid (predicted) | General knowledge |
| Melting Point | 97-100 °C (for isomeric 3-Ethyl (-)-thiazolidine-3,4-dicarboxylate) | [5] |
| Solubility | Sparingly soluble in water, soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General knowledge |
Note: The melting point is for a closely related isomer and should be considered an estimate.
Synthesis and Mechanism
The synthesis of Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is achieved through the N-acylation of the parent 2,4-thiazolidinedione ring. This reaction leverages the nucleophilicity of the imide nitrogen, which attacks the electrophilic carbonyl carbon of ethyl chloroformate.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is based on established methods for the N-acylation of thiazolidinediones.
Materials:
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2,4-Thiazolidinedione (1.0 eq)
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Ethyl chloroformate (1.1 eq)
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Triethylamine (1.2 eq) or Pyridine
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Anhydrous Tetrahydrofuran (THF) or Dioxane
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Distilled water
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2,4-thiazolidinedione (1.0 eq) and anhydrous THF. Stir the mixture until the solid is fully dissolved.
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Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (1.2 eq) to the reaction mixture. The formation of a salt may be observed.
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Acylation: While maintaining the temperature at 0 °C, add ethyl chloroformate (1.1 eq) dropwise over 15-20 minutes. The causality behind this slow addition is to control the exothermic nature of the acylation reaction and prevent the formation of side products.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash is crucial to remove any unreacted ethyl chloroformate and acidic impurities.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate as a crystalline solid.
Spectroscopic Characterization
Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.45 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl group, deshielded by the adjacent oxygen atom. |
| ~4.10 | Singlet (s) | 2H | -S-CH₂ -C(O)- | Methylene protons of the thiazolidinedione ring. |
| ~1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl group. |
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.5 | C =O (C4) | Carbonyl carbon of the thiazolidinedione ring. |
| ~168.0 | C =O (C2) | Carbonyl carbon of the thiazolidinedione ring. |
| ~148.5 | N-C =O | Carbonyl carbon of the ethyl carboxylate group. |
| ~64.0 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl group. |
| ~35.0 | -S-CH₂ -C(O)- | Methylene carbon of the thiazolidinedione ring. |
| ~14.0 | -O-CH₂-CH₃ | Methyl carbon of the ethyl group. |
Predicted Infrared (IR) Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1790-1750 | Strong | Asymmetric C=O stretch (N-Acyl Imide) |
| ~1740-1720 | Strong | C=O stretch (Ester) |
| ~1700-1680 | Strong | Symmetric C=O stretch (Imide) |
| ~1370 | Medium | C-N stretch |
| ~1250-1200 | Strong | C-O stretch (Ester) |
Reactivity and Synthetic Applications
The presence of the electron-withdrawing ethyl carboxylate group at the N-3 position significantly influences the reactivity of the 2,4-thiazolidinedione ring.
Reactivity Profile
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C-5 Methylene Group: The acidity of the protons on the C-5 methylene group is enhanced, making it more susceptible to deprotonation and subsequent condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones.[4] This is a cornerstone reaction for the synthesis of a vast library of 5-substituted TZD derivatives.
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Ring Stability: The N-acyl group provides stability to the thiazolidinedione ring under various reaction conditions.
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Cleavage: The N-ethoxycarbonyl group can potentially be cleaved under specific hydrolytic conditions, though it is generally stable to mild acidic and basic conditions.
Synthetic Utility Diagram
Caption: Key synthetic transformations of the title compound.
Potential in Drug Discovery
The 2,4-thiazolidinedione scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. The N-ethoxycarbonyl group of the title compound can serve as a handle for further derivatization or as a modulating group to fine-tune the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient.
Derivatives of 2,4-thiazolidinedione have been extensively investigated for a range of therapeutic applications, including:
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Antidiabetic Agents: As agonists of PPAR-γ, they improve insulin sensitivity.[1][2]
-
Anticancer Agents: They have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[4]
-
Anti-inflammatory Agents: By modulating inflammatory pathways.[3]
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Antimicrobial Agents: Exhibiting activity against a range of bacteria and fungi.[3]
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate serves as a crucial starting material for accessing novel derivatives with potentially enhanced therapeutic profiles.
Conclusion
Ethyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate is a synthetically versatile intermediate with significant potential in the field of medicinal chemistry. Its preparation from readily available starting materials and the reactivity of its C-5 methylene group make it an attractive scaffold for the generation of diverse molecular libraries. The foundational 2,4-thiazolidinedione core's proven track record in drug discovery further underscores the importance of this N-acylated derivative as a tool for developing next-generation therapeutic agents. This guide provides the essential technical information for researchers to confidently incorporate this valuable building block into their synthetic strategies.
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